3-(4-Fluorophenyl)-1-phenylpropan-1-amine
Description
3-(4-Fluorophenyl)-1-phenylpropan-1-amine is a secondary amine featuring a propan-1-amine backbone substituted with a 4-fluorophenyl group at the 3-position and a phenyl group at the 1-position.
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C15H16FN/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15H,8,11,17H2 |
InChI Key |
RWBLTMQORLXEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and phenylacetonitrile.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base like sodium ethoxide to form an intermediate, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one.
Reduction: The intermediate is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to yield 3-(4-fluorophenyl)-1-phenylpropan-1-amine.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-amine
- Structural Difference : The phenyl group at the 1-position is substituted with a methyl group at the para position.
- This substitution may also sterically hinder interactions with target receptors .
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine
- Structural Difference : Fluorine is at the meta position of a methyl-substituted phenyl ring.
- Impact : The meta-fluorine and methyl group may disrupt symmetry and electronic distribution, affecting crystallinity and solubility. Such positional changes are critical in optimizing pharmacokinetic profiles .
Analogues with Heteroatom Substitutions
1-(4-Methoxyphenyl)propan-2-amine
- Structural Difference : A methoxy group replaces fluorine at the para position, and the amine is at the 2-position.
- Impact : Methoxy’s electron-donating nature increases basicity of the amine compared to the electron-withdrawing fluorine. This could enhance solubility in polar solvents but reduce metabolic stability due to oxidative demethylation pathways .
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
- Structural Difference : Chlorine replaces fluorine, and a trifluoromethyl group is added.
- Impact : Chlorine’s larger atomic radius and trifluoromethyl’s strong electron-withdrawing effects significantly increase lipophilicity and may improve blood-brain barrier penetration, as seen in neuroactive compounds .
Analogues with Extended Functional Groups
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine
- Structural Difference : A naphthyloxy group is introduced at the 3-position.
- However, increased molecular weight may reduce oral bioavailability .
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
- Structural Difference : The amine is dimethylated, and a naphthyloxy group is present.
- Impact : N-methylation reduces amine basicity, decreasing protonation at physiological pH and altering distribution across lipid membranes. This modification is common in CNS drugs to enhance brain uptake .
Pharmacologically Relevant Analogues
Ezetimibe
Escitalopram Impurities
- Example: (3RS)-6-cyano-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)isobenzofuran-1(3H)-one.
- Impact: Fluorine in escitalopram analogs enhances selectivity for serotonin reuptake inhibition over norepinephrine transporters, underscoring fluorine’s role in reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
